Cas no 1805339-32-5 (6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol)
6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol
-
- Inchi: 1S/C8H9ClF2N2O/c9-2-6-5(3-14)4(8(10)11)1-7(12)13-6/h1,8,14H,2-3H2,(H2,12,13)
- InChI Key: LDJLACQIXSODGS-UHFFFAOYSA-N
- SMILES: ClCC1C(CO)=C(C(F)F)C=C(N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 0.7
- Topological Polar Surface Area: 59.1
6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063977-1g |
6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol |
1805339-32-5 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol
6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol (CAS No. 1805339-32-5): A Versatile Intermediate in Modern Pharmaceutical Chemistry
In the rapidly evolving field of pharmaceutical chemistry, 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol (CAS No. 1805339-32-5) has emerged as a crucial intermediate compound with significant potential in drug discovery and development. This heterocyclic compound, featuring a unique combination of amino, chloromethyl, difluoromethyl, and methanol functional groups, offers researchers a versatile building block for creating novel therapeutic agents.
The molecular structure of 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol combines several pharmacologically important motifs. The pyridine core provides excellent hydrogen bonding capabilities, while the difluoromethyl group enhances metabolic stability – a feature particularly valuable in modern drug design. The presence of both chloromethyl and methanol groups at adjacent positions creates opportunities for diverse synthetic transformations, making this compound especially useful in medicinal chemistry applications.
Recent trends in pharmaceutical research have shown growing interest in fluorinated pyridine derivatives, as evidenced by increasing patent filings and publications. The incorporation of fluorine atoms, as seen in the difluoromethyl group of this compound, has become a popular strategy to improve drug-like properties. This aligns perfectly with current industry focus on developing more stable, bioavailable drug candidates with enhanced target specificity.
From a synthetic chemistry perspective, 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol serves as a valuable precursor for numerous transformations. The chloromethyl group can participate in nucleophilic substitution reactions, while the methanol functionality offers opportunities for oxidation or esterification. These characteristics make the compound particularly useful for creating libraries of analogs in drug discovery programs, addressing the pharmaceutical industry's need for structural diversity.
The compound's potential applications extend to several therapeutic areas currently receiving significant research attention. These include kinase inhibitors (a hot topic in oncology research), anti-inflammatory agents, and central nervous system drugs. The presence of both hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) moieties suggests possible interactions with biological targets that are frequently explored in modern drug discovery.
Quality control and characterization of 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These analytical methods are crucial for researchers who require high-quality intermediates for their synthetic work.
From a commercial availability standpoint, CAS 1805339-32-5 is increasingly being offered by specialty chemical suppliers catering to the pharmaceutical and biotechnology sectors. The growing demand for such specialized building blocks reflects the compound's importance in contemporary medicinal chemistry research. Suppliers typically provide detailed technical data sheets and certificates of analysis to support research and development activities.
Storage and handling recommendations for 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol generally follow standard protocols for amino-pyridine derivatives. The compound is typically stored under inert atmosphere at controlled temperatures to maintain stability. These handling procedures align with common laboratory practices for similar heterocyclic compounds.
The synthesis of 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol involves multi-step organic transformations that highlight modern synthetic methodologies. Recent literature suggests innovative approaches to introducing the difluoromethyl group, reflecting ongoing developments in fluorination chemistry. These synthetic routes are of particular interest to process chemists working on scale-up and optimization.
In the context of intellectual property, several patents have emerged that utilize pyridine-3-methanol derivatives as key intermediates. This patent activity indicates the compound's relevance in developing proprietary pharmaceutical compounds, particularly in competitive therapeutic areas where novel chemical entities are highly valued.
Environmental and safety considerations for 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol follow standard protocols for laboratory chemicals. Proper personal protective equipment and adequate ventilation are recommended when handling the compound, in line with general laboratory safety practices for similar organic intermediates.
The future outlook for 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol appears promising, given current trends in drug discovery. The pharmaceutical industry's continued focus on targeted therapies and personalized medicine creates ongoing demand for specialized building blocks like this compound. Its unique structural features position it well for applications in emerging therapeutic areas and novel drug modalities.
Researchers interested in fluorinated heterocyclic compounds or pharmaceutical intermediates will find 6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol to be a valuable addition to their synthetic toolkit. The compound's versatility and relevance to current drug discovery paradigms ensure its continued importance in medicinal chemistry research for the foreseeable future.
1805339-32-5 (6-Amino-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)